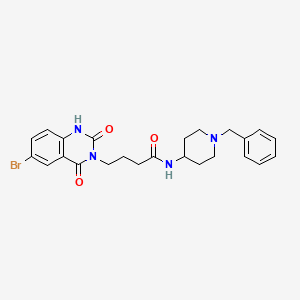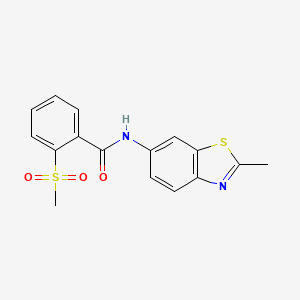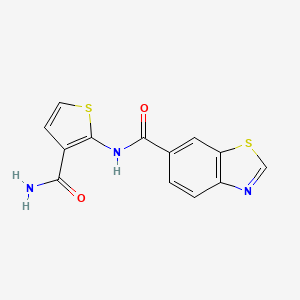
N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in scientific literature. For instance, the compound “N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxamide” (referred to as CRCD2) was identified as a potent inhibitor of NT5C2, an enzyme associated with resistance to chemotherapy in acute lymphoblastic leukemia . The synthesis involved a radical approach and was paired with a Matteson–CH2– homologation .Applications De Recherche Scientifique
Synthesis and Biological Activity
Diuretic Activity
A study by Yar and Ansari (2009) focused on the synthesis of biphenyl benzothiazole-2-carboxamide derivatives, including compounds related to N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide. The compounds exhibited promising diuretic activity, highlighting their potential in treating conditions requiring diuresis (Yar & Ansari, 2009).
Antibacterial Agents
Research by Palkar et al. (2017) demonstrated that 2-amino benzothiazolyl substituted pyrazol-5-ones, structurally related to the compound of interest, showed significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings underscore the potential use of such compounds as novel antibacterial agents (Palkar et al., 2017).
Photophysical Characteristics
The study by Padalkar et al. (2011) on ESIPT-inspired 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives revealed their photophysical properties, including absorption-emission characteristics influenced by solvent polarity. Such compounds could be useful in the development of fluorescent probes and materials science applications (Padalkar et al., 2011).
Antimicrobial Activity
New pyridine derivatives, including those related to this compound, were synthesized and evaluated for antimicrobial activity. The compounds exhibited variable and modest activity against bacteria and fungi, suggesting their potential in antimicrobial drug development (Patel et al., 2011).
Propriétés
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S2/c14-11(17)8-3-4-19-13(8)16-12(18)7-1-2-9-10(5-7)20-6-15-9/h1-6H,(H2,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYOYBKINBIIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=C(C=CS3)C(=O)N)SC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

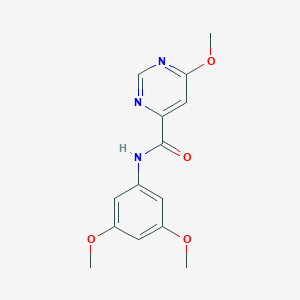
![Ethyl 7-ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2729863.png)
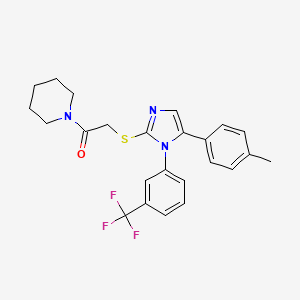

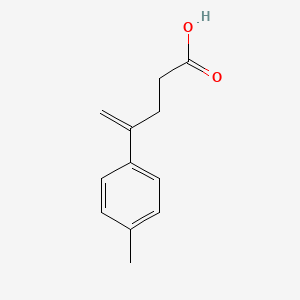
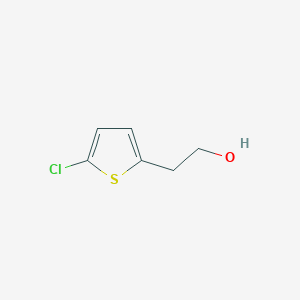
![1-benzyl-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2729869.png)
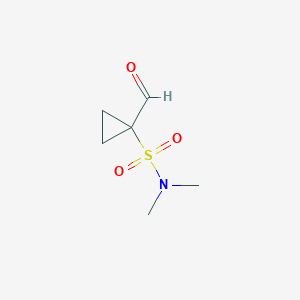
![5-((3-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729873.png)
![N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2729874.png)
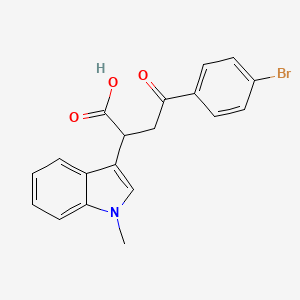
![(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid](/img/structure/B2729876.png)
